Cas no 67874-56-0 (3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile)
![3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile structure](https://it.kuujia.com/scimg/cas/67874-56-0x500.png)
67874-56-0 structure
Nome del prodotto:3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile
3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile
- 3-(4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-N-(2-hydroxyethyl)-m-toluidino)propionitrile
- Propanenitrile, 3-((4-((2-bromo-6-chloro-4-nitrophenyl)azo)-3-methylphenyl)(2-hydroxyethyl)amino)-
- 3-[[4-[(2-Bromo-6-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]propanenitrile
- 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile
- DTXSID20886984
- KNLRNIIYSGYUCY-UHFFFAOYSA-N
- 67874-56-0
- Propanenitrile, 3-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)(2-hydroxyethyl)amino)-
- Propanenitrile, 3-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl](2-hydroxyethyl)amino]-
- Propanenitrile, 3-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
-
- Inchi: InChI=1S/C18H17BrClN5O3/c1-12-9-13(24(7-8-26)6-2-5-21)3-4-17(12)22-23-18-15(19)10-14(25(27)28)11-16(18)20/h3-4,9-11,26H,2,6-8H2,1H3
- Chiave InChI: KNLRNIIYSGYUCY-UHFFFAOYSA-N
- Sorrisi: CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl
Proprietà calcolate
- Massa esatta: 465.02051
- Massa monoisotopica: 465.02033g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 596
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 118Ų
Proprietà sperimentali
- PSA: 115.12
3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
67874-56-0 (3-[{4-[(E)-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl}(2-hydroxyethyl)amino]propanenitrile) Prodotti correlati
- 1214365-86-2(3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID)
- 14193-38-5(trans-4,5-Dihydroxy-1,2-dithiane)
- 635757-72-1(Carbamic acid, (2-propynyloxy)-, 1,1-dimethylethyl ester (9CI))
- 2034410-32-5(1-acetyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide)
- 2097903-44-9(4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one)
- 586976-56-9(Calcium 3-hydroxybutyrate)
- 1131622-40-6(1-(3-Carboxyphenyl methyl)-3-ethyl-piperazine)
- 922065-40-5(2-(2H-1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide)
- 2172574-58-0(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-2-carboxylic acid)
- 2138279-88-4(3,4-Quinolinediamine, 6-(2,2,2-trifluoroethoxy)-)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
